molecular formula C10H12Na2O13S2 B13824546 4-Methylesculetindisulfonic Acid Dipotassium Salt

4-Methylesculetindisulfonic Acid Dipotassium Salt

Cat. No.: B13824546
M. Wt: 450.3 g/mol
InChI Key: XVTMKJQZLJSDIR-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylesculetindisulfonic Acid Dipotassium Salt typically involves the sulfonation of 4-methyl-6,7-dihydroxycoumarin. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperatures to ensure the selective sulfonation of the hydroxyl groups at positions 6 and 7 of the coumarin ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reaction conditions are optimized for yield and purity. The product is then neutralized with potassium hydroxide to form the dipotassium salt, followed by purification steps such as crystallization or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylesculetindisulfonic Acid Dipotassium Salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, hydroxy derivatives, and substituted coumarin compounds.

Scientific Research Applications

4-Methylesculetindisulfonic Acid Dipotassium Salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential anti-inflammatory activity, making it a candidate for studies related to inflammatory diseases.

    Medicine: Its anti-inflammatory properties are being explored for potential therapeutic applications in conditions like colitis.

    Industry: It is used in the formulation of various chemical products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methylesculetindisulfonic Acid Dipotassium Salt involves its interaction with molecular targets in the body. The compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation, such as the NF-κB pathway.

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferone: A coumarin derivative with anti-inflammatory properties.

    Esculetin: Another coumarin derivative known for its antioxidant and anti-inflammatory activities.

    6,7-Dihydroxycoumarin: A precursor in the synthesis of 4-Methylesculetindisulfonic Acid Dipotassium Salt.

Uniqueness

This compound is unique due to its dual sulfonic acid groups, which enhance its solubility and reactivity compared to other coumarin derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity.

Properties

Molecular Formula

C10H12Na2O13S2

Molecular Weight

450.3 g/mol

IUPAC Name

disodium;(4-methyl-2-oxo-6-sulfonatooxychromen-7-yl) sulfate;trihydrate

InChI

InChI=1S/C10H8O10S2.2Na.3H2O/c1-5-2-10(11)18-7-4-9(20-22(15,16)17)8(3-6(5)7)19-21(12,13)14;;;;;/h2-4H,1H3,(H,12,13,14)(H,15,16,17);;;3*1H2/q;2*+1;;;/p-2

InChI Key

XVTMKJQZLJSDIR-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.[Na+].[Na+]

Origin of Product

United States

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